(9H-Fluoren-9-yl)methyl allyl(2-chloro-2-oxoethyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl allyl(2-chloro-2-oxoethyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with allyl(2-chloro-2-oxoethyl)amine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl allyl(2-chloro-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl allyl(2-chloro-2-oxoethyl)carbamate has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl allyl(2-chloro-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved often include covalent bonding with active sites on proteins or enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
Uniqueness
(9H-Fluoren-9-yl)methyl allyl(2-chloro-2-oxoethyl)carbamate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C20H18ClNO3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C20H18ClNO3/c1-2-7-18(19(21)23)22-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,22,24)/t18-/m0/s1 |
InChI Key |
UJVAKNRXVHWZPV-SFHVURJKSA-N |
Isomeric SMILES |
C=CC[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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